Scarabaecin is predominantly derived from the excretions of scarab beetles. It has been isolated from species such as Scarabaeus sacer and Onthophagus taurus, which utilize this compound as a protective agent against microbial threats and predators. The production of scarabaecin is a fascinating example of how insects have evolved biochemical strategies for survival.
Chemically, scarabaecin belongs to the class of compounds known as phenolic compounds, specifically polyphenols. These compounds are characterized by the presence of multiple phenolic groups, which contribute to their antioxidant properties and biological activities.
The synthesis of scarabaecin can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The primary method involves isolating the compound from beetle secretions, which requires careful collection and purification processes.
The molecular structure of scarabaecin is complex, featuring multiple hydroxyl groups that contribute to its reactivity and biological properties. The exact molecular formula can vary depending on the specific type of scarabaecin isolated.
Scarabaecin can participate in various chemical reactions typical of phenolic compounds, including oxidation and esterification.
The mechanism by which scarabaecin exerts its biological effects is primarily through its antimicrobial properties. It inhibits the growth of various pathogens by disrupting their cell membranes or interfering with metabolic processes.
Research indicates that scarabaecin exhibits significant antimicrobial activity against Gram-positive bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Scarabaecin has potential applications in several scientific fields:
Scarabaecin, a 36-residue antifungal peptide isolated from the hemolymph of the coconut rhinoceros beetle (Oryctes rhinoceros), adopts a well-defined tertiary structure in solution as determined by two-dimensional 1H nuclear magnetic resonance (NMR) spectroscopy. The structure was calculated using 492 interproton distance restraints, 10 hydrogen-bonding restraints, and 36 dihedral angle restraints, yielding an ensemble of 20 converged structures with a backbone root-mean-square deviation (RMSD) of 0.728 ± 0.217 Å for residues 4–35. Key features include:
NMR relaxation data indicate picosecond-to-nanosecond timescale dynamics for surface-exposed residues, while the chitin-binding region (residues 18–36) exhibits restricted mobility, essential for functional integrity [4].
Table 1: Key NMR Structural Statistics for Scarabaecin
Parameter | Value |
---|---|
PDB Accession Code | 1IYC |
BMRB Accession Code | 5491 |
Restraints (total) | 538 (492 distance, 36 dihedral, 10 H-bond) |
Backbone RMSD (res 4-35) | 0.728 ± 0.217 Å |
Secondary Structures | 310-helix (res 14-17), β-sheet (res 18-22, 31-35), type-I β-turn (res 23-26) |
The C-terminal domain of scarabaecin (residues 18–36) harbors a non-cysteine chitin-binding motif (non-cysCBD), distinct from the cysteine-rich chitin-binding domains (cysCBD) found in plant lectins or invertebrate peritrophic membranes. This motif features:
Mutagenesis studies confirm that substitutions at Phe19 or Trp32 abolish chitin binding, underscoring their role in substrate recognition. Unlike canonical cysCBD domains (e.g., hevein-like domains), scarabaecin lacks repetitive cysteine patterns and relies solely on a single disulfide bond for stability [8] [10].
Table 2: Comparison of Chitin-Binding Domains
Feature | Scarabaecin (non-cysCBD) | Plant cysCBD (e.g., Hevein) |
---|---|---|
Length | 19 residues (18-36) | 30–45 residues |
Disulfide Bonds | 1 (Cys18-Cys34) | 3–4 disulfide bonds |
Key Residues | Phe19, Tyr21, Trp32 | Conserved aromatic-cysteine repeats |
Chitin Affinity | Kd ~10 µM | Kd ~1–5 µM |
Scarabaecin contains a single conserved disulfide bond (Cys18-Cys34) that bridges the N-terminal end of the first β-strand and the C-terminal end of the second β-strand. This covalent linkage:
The disulfide’s role extends beyond mechanical stabilization: It enforces a dihedral angle of 87° ± 12°, positioning adjacent aromatic residues for optimal chitin stacking. This geometry is energetically stabilized by van der Waals interactions with Val33 and Ile30 [2] [6]. Fuzzy Oil Drop (FOD) model analysis confirms that the disulfide-bonded region (residues 18–34) exhibits a divergence entropy (DKL) of 0.18, indicating near-ideal hydrophobic core organization. In contrast, the N-terminus (DKL = 0.52) displays discordant hydrophobicity, suggesting evolutionary optimization of the C-terminal domain for stability [3].
Despite lacking sequence homology, scarabaecin shares striking tertiary structural similarity with chitin-binding proteins from phylogenetically distant species. Superposition of its C-terminal domain (residues 18–36) with:
This structural convergence is attributed to functional constraints of chitin recognition: Both scarabaecin and tachycitin utilize a discontinuous binding surface formed by a β-sheet scaffold, whereas plant cysCBD domains adopt compact globular folds with continuous binding sites. Scarabaecin’s unique 36-residue architecture—shorter than tachycitin (73 residues) and hevein (43 residues)—suggests evolutionary miniaturization for efficient chitin targeting in insect immunity [2] [10].
Notably, scarabaecin and plant cysCBD domains arise from convergent evolution, as evidenced by:
Compounds Mentioned: Scarabaecin, Tachycitin, Hevein, Chitin.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3